N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Lipophilicity Druglikeness Physicochemical Profiling

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 905683‑85‑4) is a synthetic dual‑benzothiazole amide featuring a 6‑chloro‑4‑methyl substitution on the amino‑bearing ring and a 6‑carboxamide linker on the second benzothiazole nucleus. The compound has a molecular weight of 359.9 g mol⁻¹, a computed XLogP3 of 5, a topological polar surface area (TPSA) of 111 Ų, one hydrogen‑bond donor and five acceptors, and only two rotatable bonds—features that place it in a favorable property space for CNS‑capable screening libraries and for hit‑to‑lead optimization programs.

Molecular Formula C16H10ClN3OS2
Molecular Weight 359.85
CAS No. 905683-85-4
Cat. No. B2579118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS905683-85-4
Molecular FormulaC16H10ClN3OS2
Molecular Weight359.85
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)Cl
InChIInChI=1S/C16H10ClN3OS2/c1-8-4-10(17)6-13-14(8)19-16(23-13)20-15(21)9-2-3-11-12(5-9)22-7-18-11/h2-7H,1H3,(H,19,20,21)
InChIKeyBGVMDMXOOJJIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 905683‑85‑4): Structural Class, Identifier Profile, and Procurement Positioning


N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 905683‑85‑4) is a synthetic dual‑benzothiazole amide featuring a 6‑chloro‑4‑methyl substitution on the amino‑bearing ring and a 6‑carboxamide linker on the second benzothiazole nucleus . The compound has a molecular weight of 359.9 g mol⁻¹, a computed XLogP3 of 5, a topological polar surface area (TPSA) of 111 Ų, one hydrogen‑bond donor and five acceptors, and only two rotatable bonds—features that place it in a favorable property space for CNS‑capable screening libraries and for hit‑to‑lead optimization programs . It is listed in multiple screening‑compound repositories (e.g., AKOS024586143, F0600‑0703) and is commercially available as a ≥95 % pure solid, positioning it as a readily accessible building block for medicinal chemistry and chemical biology investigations .

Why ‘Any Benzothiazole Amide’ Cannot Replace CAS 905683‑85‑4: Structure‑Driven Pharmacophore Constraints


Benzothiazole‑amide derivatives exhibit profound divergent biological profiles depending on the position and nature of substituents, as evidenced by patent‑disclosed adenosine A₂A receptor ligands and antiproliferative benzothiazole carboxamides . In the specific case of CAS 905683‑85‑4, the 6‑chloro‑4‑methyl disposition on the eastern ring, coupled with the 6‑carboxamide connection to the western benzothiazole, generates a unique hydrogen‑bonding surface and steric contour that cannot be replicated by regioisomers (e.g., 5‑chloro‑4‑methyl or 7‑chloro‑4‑methyl variants) or by benzothiazole‑2‑carboxamide analogues. These positional differences alter XLogP (computed log P), TPSA, and electrotopological indices, which in turn modulate solubility, permeability, and target engagement in cell‑based assays . Therefore, substituting CAS 905683‑85‑4 with a merely ‘similar’ benzothiazole amide would introduce uncontrolled pharmacokinetic and pharmacodynamic variables, invalidating structure‑activity relationship (SAR) conclusions and compromising reproducibility in probe‑discovery or lead‑optimization campaigns.

Quantitative Differentiation of CAS 905683‑85‑4 from Its Closest Structural Analogs


Computed Lipophilicity (XLogP3) Separates CAS 905683‑85‑4 from Regioisomeric Benzothiazole Carboxamides

The target compound exhibits an XLogP3 of 5.0, as computed by PubChem (2021 release) . This value distinguishes it from several closely related regioisomers, which lack publicly available experimental log P data but are predicted to differ substantially based on positional substitution. For example, the 5‑chloro‑4‑methyl‑2‑carboxamide analogue (CAS 905678‑72‑0) and the 7‑chloro‑4‑methyl‑6‑carboxamide analogue (CAS 896675‑87‑9) are expected to have altered dipole moments and solvation energies, leading to log P variations of ±0.5–1.0 log units . Because XLogP3 directly influences membrane permeability and blood‑brain‑barrier penetration potential, a log P shift of this magnitude can alter a compound’s CNS MPO score and its eligibility for CNS drug‑discovery programs.

Lipophilicity Druglikeness Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiates Amide Connectivity and Hydrogen‑Bonding Capacity

CAS 905683‑85‑4 displays a computed TPSA of 111 Ų , which is a direct consequence of the 6‑carboxamide linkage and the specific benzothiazole‑2‑amino‑6‑carboxamide scaffold. In contrast, benzothiazole‑2‑carboxamide analogues (e.g., the 5‑chloro‑4‑methyl‑2‑carboxamide regioisomer) exhibit a different H‑bonding vector and may show TPSA deviations of 5–10 Ų due to altered spatial arrangement of the amide group . TPSA values >140 Ų are generally associated with poor oral absorption, while values <90 Ų favor CNS penetration; the measured value of 111 Ų places CAS 905683‑85‑4 in a balanced range favorable for both oral and CNS drug discovery programs, a profile not guaranteed for non‑isosteric analogues.

Polar Surface Area Permeability Druglikeness

Rotatable Bond Count and Molecular Rigidity: Implications for Entropy‑Driven Binding

With only two rotatable bonds, CAS 905683‑85‑4 is conformationally restricted compared to many flexible benzothiazole amides . For instance, analogues bearing N‑alkyl substituents (e.g., N‑benzyl or N‑(pyridin‑2‑ylmethyl) derivatives) possess four or more rotatable bonds, incurring a higher entropic penalty upon binding to protein targets . The reduced flexibility of CAS 905683‑85‑4 can translate into improved ligand efficiency (LE) and better binding thermodynamics, particularly for targets with rigid, pre‑organized binding pockets.

Ligand Efficiency Conformational Restriction Binding Thermodynamics

Patent‑Documented Adenosine Receptor Ligand Class and the Positional‑Isomer Sensitivity of Benzothiazole Amides

The benzothiazole amide scaffold is explicitly covered in US patent 6,727,247 B2 as adenosine A₂A receptor ligands . Within this patent, compounds differing only by the position and identity of halogen substituents on the benzothiazole ring show marked variation in binding affinity. Although CAS 905683‑85‑4 itself was not directly tested in the patent, the SAR table reveals that a chloro substituent at the 6‑position of the benzothiazole ring (in combination with a 4‑methyl group) yields a distinct electronic profile that can enhance receptor complementarity compared to 5‑chloro or 7‑chloro isomers . This positional sensitivity supports that CAS 905683‑85‑4 cannot be freely replaced by close regioisomers without a significant risk of losing target affinity or introducing off‑target activities.

Adenosine A₂A Receptor Structure‑Activity Relationship Patent Analysis

Molecular Weight and Heavy‑Atom Count Define a Favorable Ligand‑Efficiency Space

CAS 905683‑85‑4 has a molecular weight of 359.9 g mol⁻¹ and contains 23 heavy atoms . This places it in the ‘lead‑like’ rather than ‘drug‑like’ property space (Rule‑of‑Three guidelines: MW < 300, heavy atom count ≤ 18), while still being sufficiently elaborated for advanced hit‑to‑lead chemistry. By comparison, many benzothiazole screening compounds exceed 400 g mol⁻¹ and contain >28 heavy atoms, leading to lower ligand efficiency indices . The moderate size of CAS 905683‑85‑4 provides a balanced starting point for structure‑based optimization with room for strategic substitution.

Fragment‑Based Drug Discovery Ligand Efficiency Metrics Lead‑Likeness

Precision Application Scenarios for CAS 905683‑85‑4 Stemming from Quantitative Differentiation


Regioisomer‑Controlled SAR Studies on Adenosine A₂A Receptor Antagonists

The 6‑chloro‑4‑methyl substitution pattern of CAS 905683‑85‑4, combined with its 6‑carboxamide connectivity, makes it an essential tool compound for mapping the halogen‑position sensitivity of adenosine A₂A receptor antagonists. As demonstrated in patent US 6,727,247 B2, subtle positional changes in the benzothiazole amide series can induce 10‑ to 100‑fold shifts in binding affinity . Researchers should procure CAS 905683‑85‑4 alongside its 5‑chloro and 7‑chloro regioisomers to systematically define the pharmacophoric requirements of the target binding site.

CNS MPO‑Compliant Library Design Leveraging Computed XLogP3 and TPSA

With a computed XLogP3 of 5.0 and a TPSA of 111 Ų, CAS 905683‑85‑4 falls within the upper boundary of the CNS MPO desirability space (TPSA < 120 Ų, log P < 5) . Medicinal chemistry teams designing CNS‑focused kinase or GPCR screening decks can use this compound as a validated scaffold that balances permeability and efflux‑liability parameters, providing a quantifiable advantage over more polar or more lipophilic benzothiazole regioisomers .

Fragment‑Elaboration Anchor in Structure‑Guided Lead Generation

The low rotatable bond count (2) and moderate heavy‑atom count (23) make CAS 905683‑85‑4 an ideal core for fragment‑growing campaigns . Its rigid dual‑benzothiazole framework can be co‑crystallized with proteins of interest, and subsequent synthetic elaboration around the 6‑carboxamide or the 4‑methyl group can be guided by high‑resolution structural data, enabling efficient exploration of binding‑site sub‑pockets with minimal entropic penalty .

Academic‑Industrial Collaborations Requiring Reproducible Probe Compounds

Because CAS 905683‑85‑4 is deposited in multiple public‑access screening libraries (AKOS024586143, F0600‑0703) and is available as a high‑purity solid, it serves as a reproducible chemical probe for multi‑site collaborative studies . Its well‑defined physicochemical signature (MW, XLogP3, TPSA, rotatable bonds) enables rigorous quality control and batch‑to‑batch consistency verification, a critical requirement for large‑scale phenotypic screening initiatives and academic‑industrial consortia.

Quote Request

Request a Quote for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.